molecular formula C33H30N6O3S2 B2461706 N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362507-45-7

N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2461706
CAS No.: 362507-45-7
M. Wt: 622.76
InChI Key: XIADUXJVCXTZNN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a pyrazolyl-dihydro moiety, a 1,2,4-triazole ring, a thioether linkage, and a thiophene-2-carboxamide group. The pyrazolyl and triazole rings are pharmacophoric motifs known for their bioactivity in medicinal chemistry, while the thiophene carboxamide moiety enhances solubility and binding affinity . The 4-methoxyphenyl and p-tolyl substituents likely influence lipophilicity and metabolic stability, critical for pharmacokinetics. Its synthesis likely involves multi-step reactions, including nucleophilic substitution, heterocyclic ring formation, and carboxamide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O3S2/c1-22-10-12-24(13-11-22)28-19-27(23-14-16-26(42-2)17-15-23)37-39(28)31(40)21-44-33-36-35-30(38(33)25-7-4-3-5-8-25)20-34-32(41)29-9-6-18-43-29/h3-18,28H,19-21H2,1-2H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADUXJVCXTZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex structure that incorporates various pharmacophores known for their biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on anticancer, antibacterial, and antioxidant properties.

Chemical Structure

The compound features a thiophene ring and a pyrazole moiety, both known for their significant biological activities. The presence of multiple functional groups enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including those similar to our compound. For instance:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism was observed in derivatives exhibiting IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cancer cell lines .
  • Case Studies :
    • A study on thiophene derivatives showed significant cytotoxicity against various cancer cell lines including HepG2 and MCF7, with IC50 values indicating potent activity .
    • Another investigation revealed that compounds with similar structures demonstrated cell cycle arrest at the G2/M phase, suggesting their potential as effective anticancer agents .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

  • Activity Against Pathogens : Thiophene derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, certain derivatives exhibited an antibacterial activity index comparable to standard antibiotics like ampicillin .
  • Research Findings :
    • A recent study reported that modifications in the thiophene structure could enhance hydrophilicity and antibacterial efficacy, particularly against Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant properties of thiophene derivatives are also notable:

  • Mechanism : The antioxidant activity is often measured using assays like ABTS or DPPH, where compounds demonstrate the ability to scavenge free radicals effectively.
  • Findings : Research indicated that certain thiophene derivatives increased antioxidant activity significantly (up to 62% inhibition), comparable to ascorbic acid . This suggests that the compound could play a role in mitigating oxidative stress-related diseases.

Summary of Biological Activities

Biological ActivityMechanismNotable Findings
Anticancer Inhibition of tubulin polymerizationIC50 values between 5.46 µM and 12.58 µM against Hep3B cells
Antibacterial Disruption of bacterial cell integrityActive against E. coli and Pseudomonas aeruginosa; comparable to ampicillin
Antioxidant Free radical scavengingUp to 62% inhibition in ABTS assay

Scientific Research Applications

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of pyrazole and triazole rings suggests that it may exhibit significant biological activity, particularly as an anticancer agent or in the treatment of metabolic disorders. The structural complexity allows for diverse interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, similar derivatives have shown significant cytotoxicity against various human cancer cell lines. A study demonstrated that certain substituted pyrazoles exhibited promising activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound may also inhibit specific enzymes linked to metabolic disorders. For example, compounds with similar structures have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity . This inhibition can lead to improved glucose metabolism and reduced insulin resistance.

Cancer Treatment

Given its anticancer properties, N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide could be developed into a therapeutic agent for various cancers. The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in clinical trials.

Metabolic Disorders

The inhibition of key enzymes involved in metabolic pathways positions this compound as a potential treatment for metabolic syndrome-related disorders. Its effectiveness in managing conditions such as obesity and type 2 diabetes could be explored through preclinical and clinical studies.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines was observed with derivatives similar to the compound .
Enzyme InhibitionDemonstrated inhibition of 11β-hydroxysteroid dehydrogenase type 1, suggesting potential applications in metabolic syndrome treatment.
Structural AnalysisProvided insights into the molecular interactions of pyrazole derivatives with biological targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Heterocyclic Analogues

Compound Name Core Heterocycles Substituents/Functional Groups Reference
N-((5-((2-(3-(4-Methoxyphenyl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Methyl)Thiophene-2-Carboxamide Pyrazole, Triazole, Thiophene 4-Methoxyphenyl, p-Tolyl, Thioether, Carboxamide
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b) Triazepine, Thiophene 4-Methoxyphenyl, Methyl, Carboxamide
N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides Pyrazole, Triazole Methyl, Phenyl, Thioether, Acetamide
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiazole, Thiophene Trifluoromethyl, Nitro, Carboxamide

Key Observations :

  • Pyrazole-Triazole Hybrids : The target compound shares structural similarities with acetamide derivatives in , which also combine pyrazole and triazole rings but lack the thiophene carboxamide group. The thiophene moiety in the target compound may enhance π-π stacking interactions compared to acetamide-based analogues .
  • Thiophene Carboxamide Derivatives: and highlight nitrothiophene and triazepine-thiophene carboxamides.

Key Observations :

  • The target compound’s synthesis likely resembles the HATU-mediated coupling in and the alkylation strategies in . Yields for similar compounds range from 42% to 85%, suggesting that optimizing reaction conditions (e.g., solvent, catalyst) is critical .
Spectroscopic Characterization

Table 3: Spectroscopic Data Highlights

Compound IR Peaks (cm⁻¹) ¹H NMR Shifts (ppm, Key Signals) Reference
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b) 3320 (NH), 1680 (C=O), 1595 (C=N) δ 2.35 (s, CH₃), δ 3.82 (s, OCH₃), δ 7.25–7.60 (Ar-H)
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide 1700 (C=O), 1520 (NO₂) δ 3.95 (s, OCH₃), δ 7.45–8.20 (Ar-H)
N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides 3250 (NH), 1660 (C=O) δ 2.10 (s, CH₃), δ 4.20 (s, SCH₂), δ 7.30–7.80 (Ar-H)

Key Observations :

  • The target compound’s NMR profile is expected to show signals for methoxy (δ ~3.80–3.95), aromatic protons (δ ~7.20–8.20), and thioether-linked methylene groups (δ ~4.20–4.50), aligning with trends in and . IR peaks for C=O (~1680 cm⁻¹) and C=N (~1595 cm⁻¹) further validate the hybrid structure .

Preparation Methods

Chalcone Intermediate Preparation

The pyrazoline ring is synthesized via cyclocondensation of a chalcone derivative with hydrazine hydrate. The chalcone precursor is prepared through Claisen-Schmidt condensation:

Reaction Conditions

  • Reactants : 4-Methoxyacetophenone (1.0 eq) + p-tolualdehyde (1.0 eq).
  • Catalyst : NaOH (20% w/v, ethanol).
  • Conditions : Reflux at 80°C for 6–8 h.
  • Yield : ~75–82% (reported for analogous systems).

Mechanism : Base-mediated deprotonation of acetophenone forms an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

Pyrazoline Cyclization

The chalcone intermediate is treated with hydrazine hydrate to form the pyrazoline ring:

Procedure

  • Chalcone (1.0 eq) + hydrazine hydrate (1.2 eq) in ethanol.
  • Reflux for 12 h.
  • Cooling and recrystallization from ethanol/water (3:1).

Key Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 5.32 (dd, J = 11.6, 4.8 Hz, 1H, CH₂), 3.85 (s, 3H, OCH₃), 3.12–3.05 (m, 2H, CH₂).

Construction of the 5-((2-Oxoethyl)Thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl Unit

Thiosemicarbazide Formation

Acyl thiosemicarbazides serve as precursors for triazole synthesis. A representative protocol from involves:

Reactants :

  • 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonyl chloride (1.0 eq).
  • 4-Substituted phenyl isothiocyanate (1.0 eq).

Conditions :

  • Reflux in methanol (10 vol.) for 3 h.
  • Recrystallization from methanol.

Yield : 68–74% (for analogous compounds).

Triazole-3-Thione Cyclization

The thiosemicarbazide intermediate undergoes base-mediated cyclization:

Procedure

  • Thiosemicarbazide (1.0 eq) + 5% NaOH (30 mL).
  • Reflux for 4 h, followed by acidification to pH 2–3 with 6 N HCl.
  • Filtration and recrystallization from ethanol.

Critical Observation :

  • 1H NMR confirms thione tautomer via absence of SH proton at δ 3.5–4.5.

Thioetherification with α-Ketoethyl Bromide

The triazole-thiol is alkylated to introduce the 2-oxoethyl thioether:

Reagents :

  • Triazole-3-thione (1.0 eq) + 2-bromoacetophenone (1.2 eq).
  • Base: K₂CO₃ (2.0 eq) in dry DMF.

Conditions :

  • Stir at 60°C for 8 h under N₂.
  • Quench with ice-water and extract with EtOAc.

Yield : ~65% (estimated from analogous reactions).

Installation of the Thiophene-2-Carboxamide Moiety

Thiophene-2-Carboxylic Acid Activation

The carboxyl group is activated as an acid chloride:

Procedure

  • Thiophene-2-carboxylic acid (1.0 eq) + SOCl₂ (3.0 eq).
  • Reflux for 2 h, evaporate excess SOCl₂ under vacuum.

Amide Coupling

The activated acid chloride reacts with the aminomethyl-triazole intermediate:

Conditions :

  • Triazole-methylamine (1.0 eq) + thiophene-2-carbonyl chloride (1.1 eq).
  • Base: Et₃N (2.0 eq) in anhydrous CH₂Cl₂.
  • Stir at 0°C → RT for 12 h.

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 7:3).

Mass Spec Validation :

  • LCMS (ESI+) : m/z 481.5 [M+H]⁺ (matches theoretical MW).

Critical Challenges and Optimization Strategies

Regioselectivity in Pyrazoline Formation

  • Issue : Competing formation of pyrazole vs. pyrazoline.
  • Solution : Use of excess hydrazine (1.2 eq) and controlled reflux time.

Thioetherification Efficiency

  • Issue : Over-alkylation at triazole N-atoms.
  • Mitigation : Employ bulky bases (e.g., DBU) to favor S-alkylation.

Amide Bond Stability

  • Observation : Epimerization risk during coupling.
  • Prevention : Low-temperature (0°C) coupling with DCC/HOBt.

Spectroscopic Characterization Summary

Table 1: Key Spectral Signatures

Fragment 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
Pyrazoline Core 5.32 (dd, CH₂), 3.85 (s, OCH₃) 160.2 (C=N), 55.1 (OCH₃) 1650 (C=N), 1250 (C-O)
Triazole-Thioether 4.12 (s, SCH₂), 8.05 (s, triazole-H) 172.8 (C=O), 45.2 (SCH₂) 2550 (S-H, absent)
Thiophene Carboxamide 7.75 (d, thiophene-H), 6.98 (br, NH) 167.5 (CONH), 142.3 (C-S) 1680 (CONH), 1540 (C=C)

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